REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)=[O:2].[F:12][C:13]([F:46])([F:45])[C:14]1[CH:19]=[CH:18][C:17](C2N=CC(NC(C3C=CC(C(NCCC(O)=O)=O)=CC=3)CCC)=CN=2)=C[CH:15]=1.C([O-])([O-])=O.[Na+].[Na+].C(#[N:55])C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:12][C:13]([F:46])([F:45])[C:14]1[CH:19]=[CH:18][C:17]([C:6]2[CH:7]=[CH:8][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=2)=[N:55][CH:15]=1 |f:2.3.4,6.7.8.9|
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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C(=O)C1=CC=C(C=C1)B(O)O
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Name
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2-chloro-5-(trifluoromethyl)pyridine
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Quantity
|
121 g
|
Type
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reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C1=NC=C(C=N1)NC(CCC)C1=CC=C(C(=O)NCCC(=O)O)C=C1)(F)F
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Name
|
|
Quantity
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837 mL
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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900 mL
|
Type
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reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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24 g
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 h under nitrogen atmosphere
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Duration
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3 h
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with ethyl acetate (3*500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The crude material was purified by silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)C1=CC=C(C=O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |